

# Application Note: Quantification of Achyranthoside C in Plant Extracts using HPLC-MS

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## Compound of Interest

Compound Name: *Achyranthoside C*

Cat. No.: *B11935711*

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## Introduction

**Achyranthoside C** is a triterpenoid saponin found in plants of the *Achyranthes* genus, notably *Achyranthes bidentata* and *Achyranthes fauriei*. These plants have a history of use in traditional medicine, and their bioactive constituents are of growing interest for modern drug development. Accurate and reliable quantification of specific saponins like **Achyranthoside C** is crucial for quality control, standardization of herbal extracts, and pharmacokinetic studies.

This application note provides a detailed protocol for the quantification of **Achyranthoside C** in plant extracts using a robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method. The described method overcomes common analytical challenges associated with saponin analysis, such as poor peak shape, by employing a specialized column and an ion-pair reagent.

## Experimental

### Instrumentation and Chromatographic Conditions

The method outlined below is based on the successful quantification of **Achyranthoside C** and other related saponins from *Achyranthes* root extracts.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 1: HPLC-MS Instrumentation and Conditions

Parameter	Specification
HPLC System	Agilent 1200 series or equivalent
Mass Spectrometer	Agilent 6130 single quadrupole LC/MS or equivalent
Column	Phenomenex Phenyl-hexyl (150 × 2.0 mm, 3 µm)
Mobile Phase A	5 mM Dihexylammonium acetate (DHAA) in Water
Mobile Phase B	5 mM Dihexylammonium acetate (DHAA) in Acetonitrile
Gradient Elution	0-1 min: 30% B, 1-10 min: 30-70% B, 10-15 min: 70% B
Flow Rate	0.2 mL/min
Column Temperature	40°C
Injection Volume	5 µL
Ionization Mode	Electrospray Ionization (ESI), Negative
Detection Mode	Selected Ion Monitoring (SIM)
Monitored Ion (m/z)	[M-H] <sup>-</sup> (e.g., for Achyranthoside C: m/z 955.5)

Note: The use of a cationic ion-pair reagent like dihexylammonium acetate is critical for achieving good peak shapes for acidic saponins like **Achyranthoside C**.[\[4\]](#)

## Standards and Reagents

- **Achyranthoside C** analytical standard (purity ≥95%)
- Acetonitrile (HPLC grade)
- Water (LC-MS grade)

- Dihexylamine
- Acetic acid

## Sample Preparation

The following is a general procedure for the extraction of **Achyranthoside C** from plant material. The efficiency of extraction can be influenced by the specific plant matrix and may require optimization.

- Grinding: Mill the dried plant material (e.g., roots of *Achyranthes bidentata*) to a fine powder (e.g., 40-60 mesh).
- Extraction:
  - Accurately weigh 1.0 g of the powdered plant material into a flask.
  - Add 50 mL of 70% ethanol.[\[5\]](#)
  - Perform extraction using a suitable method such as soxhlet extraction for 4-6 hours or ultrasonication for 30-60 minutes.
- Filtration and Concentration:
  - Filter the extract through Whatman No. 1 filter paper.
  - Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C.
- Reconstitution:
  - Dissolve the dried extract in a known volume of the initial mobile phase (e.g., 10 mL).
  - Filter the reconstituted sample through a 0.45 µm syringe filter prior to HPLC injection.

## Method Validation Parameters

While a comprehensive validation table for **Achyranthoside C** from a single source is not readily available in the public domain, the successful application of the described LC-MS

method for the quantification of **Achyranthoside C** in various Achyranthes root extracts has been reported. The following table summarizes typical validation parameters that should be assessed for this method in accordance with ICH guidelines.

Table 2: Method Validation Parameters for **Achyranthoside C** Quantification

Parameter	Typical Expected Results
Linearity ( $R^2$ )	$\geq 0.999$
Limit of Detection (LOD)	To be determined (ng/mL range)
Limit of Quantification (LOQ)	To be determined (ng/mL range)
Precision (%RSD)	Intraday: < 2%, Interday: < 5%
Accuracy (Recovery %)	95 - 105%
Specificity	No interfering peaks at the retention time of Achyranthoside C

## Quantitative Data Summary

The described LC-MS method has been successfully used to determine the concentration of **Achyranthoside C** in different preparations of Achyranthes root. The amounts can vary significantly depending on the extraction method.

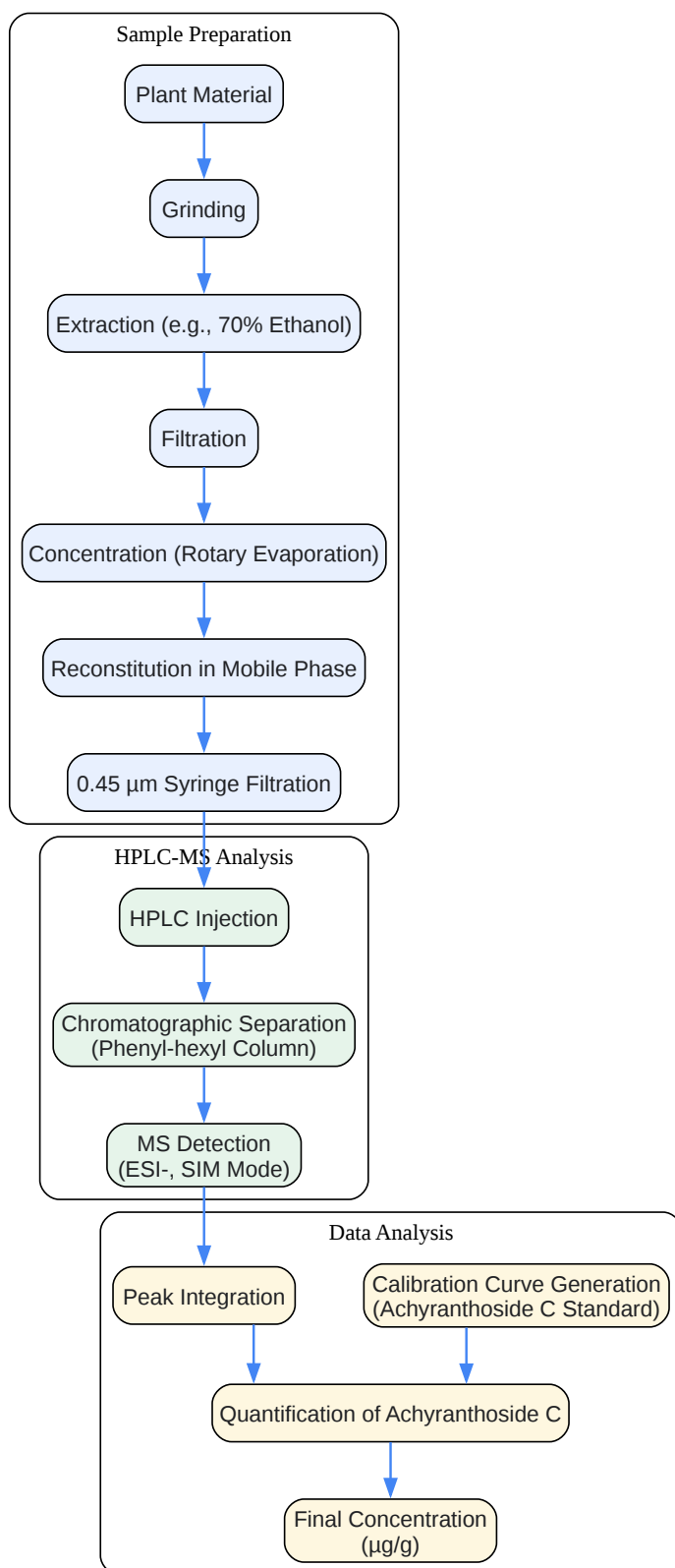
Table 3: Quantification of **Achyranthoside C** in Achyranthes Root Extracts

Extraction Method	Achyranthoside C Concentration ( $\mu\text{g/g}$ of dried plant material)	Reference
Water Extraction (Room Temp)	Present in smaller amounts	
Standard Decoction	Major saponin	
Prolonged Heating	Amount may vary	

Note: The table illustrates the applicability of the method. Actual concentrations will vary based on the plant material and specific extraction conditions.

## Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the quantification of **Achyranthoside C** in plant extracts.



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Caption: Experimental workflow for **Achyranthoside C** quantification.

## Conclusion

The presented HPLC-MS method provides a reliable and robust approach for the quantification of **Achyranthoside C** in plant extracts. The use of a phenyl-hexyl column with a dihexylammonium acetate containing mobile phase is key to achieving accurate and reproducible results. This application note serves as a comprehensive guide for researchers and scientists involved in the quality control and development of botanical drugs and products containing *Achyranthes* species.

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